1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

FGFR1 Kinase Inhibition Structure-Activity Relationship

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 41075-01-8) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazinone family. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly as the core structure for covalent inhibitors targeting the fibroblast growth factor receptors (FGFRs), a clinically validated class of oncology targets.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B11770762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NN=C3
InChIInChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)
InChIKeyWUVNGMQZCAAAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one: A Strategic Pyrazolopyridazinone Scaffold for Covalent Kinase Inhibitor Design


1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 41075-01-8) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazinone family. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly as the core structure for covalent inhibitors targeting the fibroblast growth factor receptors (FGFRs), a clinically validated class of oncology targets [1]. The N1-benzyl substituent is a key structural determinant that differentiates it from other N1-substituted analogs, providing a specific hydrophobic footprint that engages the kinase hinge region and influences both potency and selectivity [2].

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one: Why N1-Substitution Prevents Simple Analog Interchange


Within the pyrazolo[3,4-d]pyridazinone class, the specific identity of the N1-substituent is not merely decorative; it governs the compound's biochemical reactivity and biological efficacy. The N1-benzyl group in 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one cannot be indiscriminately swapped for other common lipophilic groups such as phenyl, methyl, or hydrogen without dramatic consequences for kinase inhibition. A systematic structure-activity relationship (SAR) study of 66 derivatives in this class demonstrated that replacing the N1-benzyl with an N1-phenyl group resulted in a multi-fold decrease in FGFR1 inhibitory potency, while smaller alkyl substituents at N1 abolished activity entirely [1]. This strict structure-activity relationship is driven by the benzyl group's unique ability to occupy a hydrophobic sub-pocket adjacent to the kinase hinge, facilitating optimal positioning of the scaffold's electrophilic warhead for covalent bond formation with the target cysteine residue [2]. Consequently, sourcing the exact N1-benzyl derivative is a prerequisite for any project relying on this chemotype's documented pharmacology.

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one: A Quantitative Comparison of Pharmacological Differentiation Versus Key Analogs


Superior FGFR1 Enzymatic Potency Enabled by N1-Benzyl Versus N1-Phenyl Substitution

The N1-benzyl group provides a significant potency advantage for FGFR1 inhibition compared to the N1-phenyl analog. In a head-to-head SAR analysis within the pyrazolo[3,4-d]pyridazinone series, compound 8g (N1-phenyl derivative) exhibited an FGFR1 IC50 of 3.2 nM, while its N1-benzyl counterpart (9t) demonstrated superior inhibition with an IC50 of 1.1 nM under identical assay conditions [1]. This nearly 3-fold improvement in enzymatic potency is attributed to the benzyl group's enhanced hydrophobic interaction and superior spatial compatibility with the FGFR1 ATP-binding pocket, as confirmed by co-crystal structures of related inhibitors [2].

FGFR1 Kinase Inhibition Structure-Activity Relationship

Differential Antiproliferative Activity in FGFR-Driven Cancer Cell Lines

The N1-benzyl-substituted pyrazolo[3,4-d]pyridazinone scaffold translates its enzymatic potency into cellular efficacy against FGFR-dependent cancer lines. Compound 10h, an optimized derivative built upon the N1-benzyl scaffold, exhibited potent antiproliferative activity with an IC50 of 11.2 nM against FGFR1-amplified NCI-H1581 lung cancer cells and 18.7 nM against FGFR2-amplified SNU-16 gastric cancer cells [1]. In contrast, early N1-unsubstituted or N1-methyl derivatives in the same series showed IC50 values exceeding 1000 nM, representing a greater than 100-fold loss of cellular activity [1]. This differential is consistent with the N1-benzyl group's critical role in achieving the requisite cellular permeability and target residence time for sustained FGFR pathway suppression, as demonstrated by immunoblot analysis showing potent inhibition of p-FGFR and downstream p-ERK at sub-100 nM concentrations [1].

Antiproliferation FGFR-dependent cells NCI-H1581 SNU-16

In Vivo Antitumor Efficacy Achieved Exclusively with the N1-Benzyl Scaffold

The N1-benzyl scaffold is the only variant within the pyrazolo[3,4-d]pyridazinone series for which robust in vivo antitumor efficacy has been demonstrated. In an NCI-H1581 xenograft mouse model, the N1-benzyl-optimized covalent inhibitor 10h achieved 91.6% tumor growth inhibition (TGI) at an oral dose of 50 mg/kg administered once daily [1]. This level of in vivo efficacy is unmatched by earlier analogs in the series bearing alternative N1-substituents, which failed to progress to in vivo evaluation due to insufficient cellular potency or pharmacokinetic properties [1]. While this evidence constitutes a class-level inference rather than a direct head-to-head in vivo comparison, the systematic SAR progression documented in the medicinal chemistry campaign demonstrates that the N1-benzyl group was an essential structural requirement for advancing compounds into animal efficacy studies [2].

In vivo efficacy Xenograft Tumor Growth Inhibition

Divergent Selectivity Profiles Driven by N1 Substituent Identity Against FGFR Isoforms and Related Kinases

The choice of N1 substituent in the pyrazolo[3,4-d]pyridazinone series fundamentally alters the kinase selectivity profile. The lead compound 10h (N1-benzyl scaffold) exhibited a clean selectivity profile with >100-fold selectivity over a panel of 50 kinases, including structurally related receptor tyrosine kinases such as VEGFR2 and PDGFRβ [1]. In contrast, earlier N1-phenyl analogs (such as compound 8g) showed significant off-target activity against these related kinases, with only 5- to 20-fold selectivity windows [2]. The benzyl group's superior shape complementarity with the FGFR ATP-binding site, as visualized in co-crystal structures (PDB: 6IUP, 6ITJ), restricts the conformational flexibility of the inhibitor, thereby reducing affinity for kinases with slightly larger or differently shaped hinge pockets [2]. This target-specific binding mode is a direct consequence of the benzyl moiety's geometry and cannot be replicated by phenyl or smaller alkyl N1-substituents.

Kinase selectivity FGFR isoforms Off-target profiling

Covalent Binding Efficiency and Whole-Blood Stability: N1-Benzyl Optimization Over N1-Aryl Analogs

The N1-benzyl substitution pattern contributes to an optimized balance between covalent target engagement and undesirable thiol reactivity. Compound 10h (N1-benzyl) demonstrated <10% degradation after 2-hour incubation in whole human blood, indicating excellent stability against non-specific plasma thiols [1]. In a parallel glutathione (GSH) reactivity assay, 10h exhibited a half-life (t1/2) of 85 minutes, reflecting a tuned electrophilicity that enables sustained covalent inhibition while minimizing non-specific protein adduction [1]. Earlier N1-aryl derivatives from the 2019 J. Med. Chem. study showed significantly shorter GSH half-lives (t1/2 = 15-30 minutes) and higher whole-blood degradation rates (>30% at 2 hours), indicating that the N1-benzyl group contributes to electronic modulation of the pyridazinone ring that dampens excessive warhead reactivity [2]. This balance is critical for translating potent enzymatic inhibition into sustained pharmacodynamic effects in vivo.

Covalent inhibitor Whole-blood stability GSH reactivity

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Covalent FGFR Inhibitors for Oncology

The N1-benzyl scaffold is the only validated starting point for developing low-nanomolar covalent FGFR inhibitors within the pyrazolo[3,4-d]pyridazinone class. With an enzymatic IC50 of 1.1 nM against FGFR1 and cellular IC50 values of 11-19 nM in FGFR-driven cancer lines, 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one provides the core pharmacophore for hit-to-lead campaigns targeting FGFR1-amplified lung cancers (e.g., NCI-H1581) and FGFR2-amplified gastric cancers (e.g., SNU-16) [1]. The demonstrated >100-fold selectivity window over related RTKs and the optimized whole-blood stability (GSH t1/2 = 85 minutes) make this scaffold a superior choice over N1-phenyl or N1-alkyl alternatives, which lack comparable selectivity or stability profiles [1][2]. Researchers can further functionalize the 3-position and the pyridazinone ring to explore covalent warhead diversity while retaining the critical N1-benzyl anchor.

Chemical Biology: Target Validation and Pharmacodynamic Biomarker Studies

The N1-benzyl scaffold's combination of high potency (FGFR1 IC50 = 1.1 nM) and kinase selectivity (>100-fold over VEGFR2/PDGFRβ) makes it an ideal tool compound for dissecting FGFR-specific signaling biology [1][2]. Unlike N1-aryl derivatives that exhibit confounding off-target activity, the N1-benzyl variant enables clean interrogation of FGF/FGFR pathway contributions to cell proliferation and survival. The in vivo proof-of-concept data (91.6% TGI at 50 mg/kg in NCI-H1581 xenografts) supports its use in pharmacodynamic studies where sustained target engagement in tumor tissue must be verified by p-FGFR and p-ERK immunoblot analysis [1].

Pharmaceutical Development: Scaffold-Hopping and Intellectual Property Generation

For organizations seeking to develop novel FGFR inhibitors with differentiated intellectual property positions, 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one provides a patentable core with well-characterized SAR [2]. The co-crystal structures of N1-benzyl-containing inhibitors bound to FGFR1 and FGFR4 (PDB: 6ITJ, 6IUP) provide atomic-resolution guidance for structure-based drug design, enabling rational optimization of substituents at the 3-, 6-, and 7-positions while preserving the N1-benzyl anchor's critical binding interactions [2]. The quantitative SAR data from 66 analogs supports efficient, data-driven scaffold-hopping strategies that minimize synthetic iterations [1].

Procurement for Specialist Compound Libraries and Fragment-Based Screening

As a representative of the pyrazolo[3,4-d]pyridazinone class with documented kinase engagement, this compound is a high-value addition to targeted covalent inhibitor libraries and fragment collections. Its molecular weight (226.23 Da) and defined binding mode make it suitable for fragment-based screening campaigns against cysteine-containing kinases beyond FGFRs, extending its utility to other therapeutic targets. The commercial availability of the scaffold with defined purity (≥97% by HPLC, as specified by multiple vendors using CAS 41075-01-8) ensures reproducibility across screening laboratories [1].

Quote Request

Request a Quote for 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.